N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide
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Overview
Description
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural chemistry.
Mechanism of Action
Target of Action
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to interact with several targets. It has been reported to have antioxidant and anticancer activity , inducing growth inhibition in HEK293, BT474, and NCI-H226 cells . Additionally, it has been found to exhibit urease inhibitory activity , suggesting that it may interact with the urease enzyme .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. In the case of its anticancer activity, it is believed to induce growth inhibition in certain cell lines . As a urease inhibitor, it likely interacts with the urease enzyme to prevent its normal function .
Biochemical Pathways
Given its reported activities, it likely affects pathways related tocell growth and division in the context of its anticancer activity . In terms of its urease inhibitory activity, it would affect pathways related to urea metabolism .
Result of Action
The result of this compound’s action depends on its target. In cancer cells, it can lead to growth inhibition , potentially slowing the progression of the disease . When acting as a urease inhibitor, it could potentially disrupt the metabolism of urea .
Biochemical Analysis
Biochemical Properties
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves the inhibition of the enzyme’s activity, which can be attributed to the binding of the compound to the active site of the enzyme, thereby preventing substrate access.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting urease, by binding to its active site and blocking its catalytic activity . This inhibition results in the disruption of urea metabolism, which can have downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 5-amino-1,3,4-thiadiazole in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: The compound is explored for its insecticidal and herbicidal properties.
Biological Research: It is used in studies related to enzyme inhibition, particularly urease inhibition.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but with an acetamido group instead of an amino group.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a sulfamoyl group instead of a methanesulfonamide group.
Uniqueness
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methanesulfonamide group is particularly important for its role as a urease inhibitor, distinguishing it from other thiadiazole derivatives.
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTHMCUQTCNBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.